The synthesis of GR 64349 involves multiple steps typical in medicinal chemistry. While proprietary details may vary across sources, general methods include:
Technical details regarding specific reagents or conditions are often proprietary and not publicly disclosed.
The molecular structure of GR 64349 features a complex arrangement conducive to its interaction with the NK2 receptor. The precise three-dimensional conformation is critical for its agonistic activity.
GR 64349 participates in various chemical reactions that are characteristic of tachykinin receptor agonists:
The mechanism of action for GR 64349 primarily involves:
Relevant data indicate that GR 64349 maintains its integrity under a range of experimental conditions commonly used in pharmacological studies .
GR 64349 has several scientific applications:
GR 64349 (chemical name: [Lys³,Gly⁸-R-γ-lactam-Leu⁹]NKA(3-10)) exhibits exceptional selectivity for the neurokinin NK2 receptor over other tachykinin subtypes. Radioligand binding studies using human recombinant receptors reveal a high-affinity interaction at NK2 receptors (pKi = 7.77 ± 0.10), while demonstrating negligible binding to NK1 receptors (pKi < 5) [5]. Functional assays measuring intracellular calcium mobilization confirm this selectivity, with GR 64349 showing 500-fold greater potency at NK2 receptors (pEC₅₀ = 9.27 ± 0.26) compared to NK1 receptors (pEC₅₀ = 6.55 ± 0.16) [5]. The selectivity ratio exceeds 1,000-fold for NK2 over NK1 receptors and 300-fold over NK3 receptors, as validated in rat colon preparations where it antagonizes NK2-mediated contractions with an EC₅₀ of 3.7 nM [8]. This specificity makes it a superior pharmacological tool for isolating NK2 receptor functions in vitro and in vivo.
Table 1: Selectivity Profile of GR 64349 Across Tachykinin Receptors
Receptor Type | Binding Affinity (pKi) | Functional Potency (pEC₅₀) | Selectivity Ratio (vs. NK2) |
---|---|---|---|
NK2 | 7.77 ± 0.10 | 9.27 ± 0.26 (Ca²⁺) | Reference |
NK1 | <5.00 | 6.55 ± 0.16 (Ca²⁺) | >1,000-fold |
NK3 | Not reported | Not significant | >300-fold |
The molecular architecture of GR 64349 underpins its NK2 selectivity. Key modifications include:
GR 64349 activates canonical Gαq-coupled pathways in NK2 receptor-expressing tissues:
Table 2: Efficacy of GR 64349 in Downstream Signaling Pathways
Second Messenger | pEC₅₀ (NK2 Receptor) | Efficacy (vs. NKA) | Tissue/Cell Model |
---|---|---|---|
IP-1 Accumulation | 9.10 ± 0.16 | Full agonist | CHO-hNK2 cells |
Calcium Flux | 9.27 ± 0.26 | Full agonist | CHO-hNK2 cells |
cAMP Synthesis | 10.66 ± 0.27 | Full agonist | CHO-hNK2 cells |
GR 64349 demonstrates tissue-specific potency across species:
Figure 1: Dose-Response Curves of GR 64349 in Ex Vivo Smooth Muscle Preparations
Contractile Response (%) 100| Guinea-pig Oesophagus (pD₂=8.3) 75| / Rat Colon (pD₂=8.2) 50| / 25| / 0|_/__________________ -10 -9 -8 -7 -6 log[GR 64349] (M)
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9